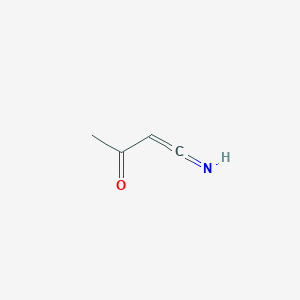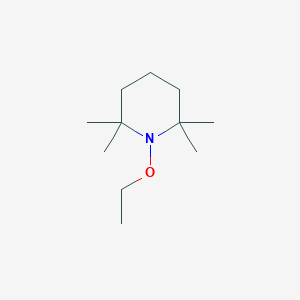
Ethenyl nitrite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethenyl nitrite, also known as vinyl nitrite, is an organic compound with the chemical formula C2H3NO2. It is a member of the nitrite esters, which are characterized by the presence of the nitrite functional group (-ONO) attached to an alkyl or aryl group. This compound is a colorless, volatile liquid with a faint, sweet odor. It is primarily used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethenyl nitrite can be synthesized through the reaction of vinyl alcohol with nitrous acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
CH2=CHOH+HNO2→CH2=CH-ONO+H2O
Industrial Production Methods
Industrial production of this compound involves the continuous nitrification of vinyl alcohol using nitric acid steam. The process includes the preparation of a nitrifying agent, heating the agent to a specific temperature, and then adding vinyl alcohol dropwise. The reaction mixture is then separated, and the this compound is purified through washing, drying, and rectification .
Analyse Chemischer Reaktionen
Types of Reactions
Ethenyl nitrite undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form acetic acid and nitrogen oxides.
Reduction: It can be reduced to form ethylene and nitrous oxide.
Substitution: this compound can undergo nucleophilic substitution reactions, where the nitrite group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2R) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Acetic acid (CH3COOH) and nitrogen oxides (NOx).
Reduction: Ethylene (C2H4) and nitrous oxide (N2O).
Substitution: Various substituted vinyl compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethenyl nitrite has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce the nitrite functional group into molecules.
Biology: Studied for its potential effects on biological systems, including its role in nitrosation reactions.
Medicine: Investigated for its potential use in drug development and as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals
Wirkmechanismus
Ethenyl nitrite exerts its effects primarily through the release of nitric oxide (NO), a potent signaling molecule. The mechanism involves the decomposition of this compound to produce nitric oxide, which then interacts with various molecular targets and pathways. Nitric oxide is known to activate guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP), which mediates various physiological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl nitrite (C2H5NO2): Similar in structure but with an ethyl group instead of a vinyl group.
Methyl nitrite (CH3ONO): Contains a methyl group instead of a vinyl group.
Isopropyl nitrite (C3H7NO2): Contains an isopropyl group instead of a vinyl group.
Uniqueness
Ethenyl nitrite is unique due to the presence of the vinyl group, which imparts distinct reactivity and properties compared to other nitrite esters. The vinyl group allows for additional reactions, such as polymerization, which are not possible with other nitrite esters .
Eigenschaften
CAS-Nummer |
26977-89-9 |
|---|---|
Molekularformel |
C2H3NO2 |
Molekulargewicht |
73.05 g/mol |
IUPAC-Name |
ethenyl nitrite |
InChI |
InChI=1S/C2H3NO2/c1-2-5-3-4/h2H,1H2 |
InChI-Schlüssel |
COTGJZIJWUCYCL-UHFFFAOYSA-N |
Kanonische SMILES |
C=CON=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



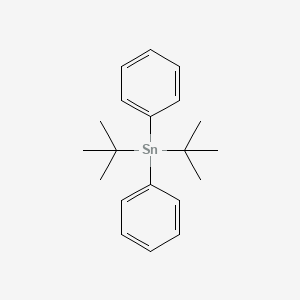



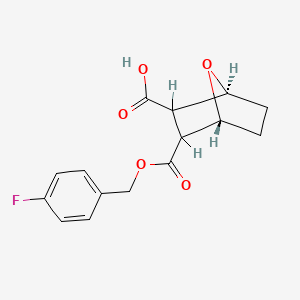


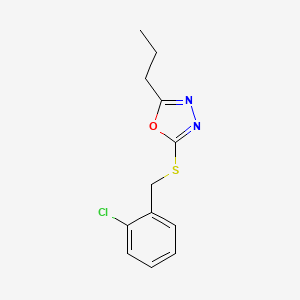
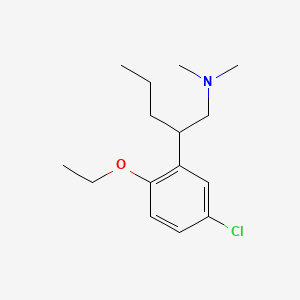
![2H-Pyrimido[4,5-B][1,4]oxazine](/img/structure/B14690891.png)
